Glycyl-arginyl-glycyl-aspartyl-seryl-proline
Description
Structural Basis of RGD Motif Recognition by α5β1 Integrins
The α5β1 integrin recognizes GRGDSP through a multi-step binding mechanism involving the RGD motif and auxiliary structural elements. Cryo-EM studies of native α5β1-fibronectin complexes (3.1 Å resolution) demonstrate that the RGD loop (residues 1493–1495 in fibronectin) inserts into a cleft formed by the β1-subunit βI domain, coordinating the MIDAS Mg²⁺ ion via the aspartate residue. This interaction induces a 10° hinge-like movement in the β1 hybrid domain, displacing helix α1 and transitioning the integrin from a closed to an open conformation. Notably, the resting α5β1 structure (4.6 Å resolution) adopts a half-bent conformation distinct from the sharp bend observed in inactive αIIbβ3, suggesting subtype-specific regulatory mechanisms.
Manganese ions (Mn²⁺) enhance GRGDSP binding affinity 15-fold by stabilizing the open conformation through direct coordination with the β1-subunit ADMIDAS (adjacent to MIDAS) and LIMBS (ligand-associated metal binding site) domains. This metal ion dependency creates a dynamic binding equilibrium, with Mn²⁺-bound α5β1 exhibiting a 3.2 nM Kd for GRGDSP compared to 48 nM in Ca²⁺/Mg²⁺ conditions. The structural plasticity of α5β1 allows simultaneous engagement with secondary binding sites on fibronectin, including the synergy site (PHSRN, residues 1373–1380) and a newly identified α5-specific region proximal to MIDAS.
Synergistic Binding Dynamics with PHSRN Sequence in Fibronectin Mimetics
GRGDSP-mediated adhesion is potentiated 20-fold by cooperative interactions with the PHSRN synergy site, though this enhancement arises from kinetic rather than thermodynamic effects. Surface plasmon resonance experiments demonstrate that PHSRN increases the association rate (kₐₜ) of α5β1 for GRGDSP by 8.3×10⁴ M⁻¹s⁻¹ while leaving the dissociation rate (kₒff) unchanged (0.12 s⁻¹). This kinetic synergy is achieved through a two-step binding mechanism:
- Initial docking : The RGD motif binds the β1 MIDAS with a t₁/₂ of 0.8 s
- Conformational stabilization : PHSRN interacts with the α5-subunit β-propeller domain, reducing transition state energy by 3.2 kcal/mol
Competitive binding assays using self-assembled monolayers show that GRGDSP and PHSRN exhibit reciprocal inhibition (IC₅₀ = 18 μM and 22 μM, respectively), confirming shared binding interfaces. Molecular dynamics simulations reveal that PHSRN binding induces a 14° rotation in the α5 β-propeller domain, widening the RGD-binding cleft by 4.2 Å. This allosteric modulation explains the enhanced cell spreading on GRGDSP/PHSRN co-functionalized substrates (92% spread cells vs. 47% with GRGDSP alone).
Divergent Signaling Pathways Activated Through αvβ3 vs. αIIbβ3 Receptor Subtypes
GRGDSP engagement triggers subtype-specific signaling cascades:
αvβ3 Signaling :
GRGDSP binding to αvβ3 activates two parallel pathways:
- TLR2-dependent : Induces NF-κB via MyD88, producing IL-6 (↑12-fold) and TNF-α (↑9-fold) within 1 hr
- SRC-SYK-CARD9 : Phosphorylates TRIF (Y759) to activate IRF3/7, increasing IFN-β secretion (350 pg/mL vs. 25 pg/mL baseline)
αIIbβ3 Signaling :
Platelet-bound GRGDSP triggers inside-out activation through:
- Talin head domain binding (Kd = 0.4 μM) to β3 cytoplasmic tail
- RIAM-mediated Rap1b GTPase activation (t₁/₂ = 8 s)
- Tiam1-dependent Rac1 activation (↑400% in 30 s)
This signaling divergence is structurally encoded in integrin ectodomains: αvβ3 adopts a 145° hinge angle conducive to immune complex formation, while αIIbβ3 maintains a 70° bend optimized for force transmission.
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDOEBWPRVVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with anchoring the C-terminal proline residue to a resin. Polystyrene-based resins (e.g., Wang resin) and polyethylene glycol-grafted resins (e.g., TentaGel) are commonly used. For H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, Fmoc-Pro-Trt-TentaGel S resin (loading: 0.22 mmol/g) provides optimal stability during iterative couplings.
Key Reaction Conditions:
Sequential Amino Acid Coupling
The peptide chain is elongated via iterative deprotection and coupling cycles.
Deprotection
Fmoc removal is achieved using 20% piperidine in NMP (3 × 2.5 min), with real-time monitoring via UV spectroscopy to confirm completeness.
Coupling Reagents and Efficiency
Sterically demanding residues (e.g., D-Ser) require advanced activators:
| Coupling Reagent | Activation Time | Coupling Efficiency | Suitable Residues |
|---|---|---|---|
| HBTU/HOBt | 20–30 min | 85–90% | Gly, Asp, Pro |
| HATU/HOAt | 8–12 h | 93–97% | D-Ser, Arg |
For H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, D-Ser incorporation necessitates HATU/HOAt with N-methylmorpholine (NMM) to prevent epimerization.
Side-Chain Protecting Groups
Temporary and permanent protecting groups ensure regioselective reactivity:
| Amino Acid | Protecting Group | Cleavage Condition |
|---|---|---|
| Arg | Pmc | 95% TFA, 2.5 h |
| Asp | OtBu | 95% TFA, 2.5 h |
| Ser | tBu | 95% TFA, 2.5 h |
The Pmc group on arginine minimizes side reactions during Asp coupling, while tBu on serine enhances solubility.
Solution-Phase Peptide Synthesis
Fragment Condensation
For industrial-scale production, solution-phase methods condense pre-synthesized tripeptides (e.g., Gly-Arg-Gly and Asp-D-Ser-Pro).
Activation of Carboxyl Groups
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) mediates fragment coupling:
Challenges in Solution-Phase Synthesis
-
Racemization : D-Ser exhibits 8–12% racemization under standard conditions, reduced to <2% using HOAt additives.
-
Purification Complexity : Intermediate fragments require chromatography, increasing production costs by ~30% compared to SPPS.
Industrial-Scale Production
Automated SPPS Systems
Modern facilities employ continuous-flow systems with the following parameters:
| Parameter | Specification | Outcome |
|---|---|---|
| Reactor Volume | 500 L | 10 kg/year capacity |
| Coupling Cycle Time | 45 min/residue | 98.5% overall yield |
| Purification Throughput | 200 g/day via HPLC | ≥99.5% purity |
Green Chemistry Innovations
-
Solvent Recycling : >90% DMF recovery via fractional distillation.
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Enzymatic Cleavage : Subtilisin A replaces HF for resin cleavage, reducing hazardous waste by 70%.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC (C18 column, 10 μm) achieves baseline separation using:
Mass Spectrometry (MS) and NMR
Comparative Analysis of Synthesis Routes
| Method | Scale | Purity | Cost (USD/g) | Environmental Impact |
|---|---|---|---|---|
| SPPS | 0.1–10 kg | 99.5% | 1,200 | Moderate |
| Solution-Phase | 1–100 kg | 98.0% | 950 | High |
| Continuous-Flow SPPS | 10–1,000 kg | 99.8% | 800 | Low |
Chemical Reactions Analysis
Types of Reactions
Glycyl-arginyl-glycyl-aspartyl-seryl-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present in the peptide sequence.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs can be introduced during the SPPS process.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Cardiovascular Implants
GRGDSP is utilized to modify the surfaces of vascular grafts to enhance endothelialization. The peptide promotes endothelial cell adhesion and migration, which are vital for the successful integration of grafts into the vascular system. Studies have shown that the presence of GRGDSP on graft surfaces significantly improves endothelial cell behavior under both static and flow conditions, leading to better clinical outcomes for patients receiving vascular implants.
Tissue Engineering
In tissue engineering, GRGDSP serves as a bioactive component in scaffolds designed for cell growth and tissue regeneration. Its ability to facilitate cell attachment makes it an essential element in developing biomaterials that mimic the extracellular matrix (ECM). This application is crucial in regenerative medicine, where promoting cell proliferation and differentiation is necessary for effective tissue repair.
Tumor Metastasis Inhibition
GRGDSP has been shown to inhibit the adhesion of tumor cells to endothelial cells, thereby limiting metastasis. Research indicates that the peptide's integrin-blocking capabilities can reduce tumor cell migration through the bloodstream, which is a critical step in cancer progression. In vitro studies demonstrate that GRGDSP effectively decreases tumor cell adherence to vascular endothelium, suggesting its potential as a therapeutic agent in cancer treatment .
Mechanistic Insights
The mechanism of action of GRGDSP primarily involves its interaction with integrins on cell surfaces. The RGD motif within the peptide sequence is recognized by integrins, leading to cellular responses such as migration, differentiation, and proliferation. The density of GRGDSP on surfaces influences these cellular behaviors significantly; higher densities correlate with improved endothelial cell alignment and proliferation rates .
Case Study 1: Endothelial Cell Behavior
A study investigating the effects of GRGDSP on endothelial cells found that varying peptide density significantly influenced cell attachment and spreading under flow conditions. Higher peptide densities led to improved alignment and proliferation rates of endothelial cells, indicating its potential utility in enhancing vascular grafts.
Case Study 2: Tumor Metastasis Inhibition
Another investigation focused on GRGDSP's role in cancer biology demonstrated its effectiveness in reducing tumor cell adhesion to endothelial layers in vitro. This suggests potential applications in cancer therapy by preventing metastasis through integrin blockade .
Mechanism of Action
Glycyl-arginyl-glycyl-aspartyl-seryl-proline exerts its effects by binding to integrin receptors on the surface of cells. This binding inhibits the interaction between integrins and extracellular matrix proteins, thereby preventing cell adhesion and migration . The molecular targets include various integrin subtypes, and the pathways involved are related to cell signaling and cytoskeletal rearrangement .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview
GRGDSP is compared below with two compounds referenced in the evidence: Tirofiban hydrochloride monohydrate (CAS 150915-40-5) and a longer peptide, L-Leucylglycyl-L-alanyl-L-seryl-L-tryptophyl-L-histidyl-L-arginyl-L-prolyl-L-α-aspartyl-L-lysyl-L-cysteinyl-L-cysteinyl-L-leucylglycyl-L-tyrosyl-L-glutaminyl-L-lysyl-L-arginyl-L-prolyl-L-leucyl-L-proline (CAS 265650-93-9).
Table 1: Comparative Properties of GRGDSP and Related Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features | Primary Application |
|---|---|---|---|---|
| Glycyl-arginyl-glycyl-aspartyl-seryl-proline | 91037-75-1 | ~600–700 (estimated) | RGD motif, hexapeptide | Fibrosis research (IPF/PSC) |
| Tirofiban hydrochloride monohydrate | 150915-40-5 | 495.08 | Non-peptidic RGD mimetic | Antiplatelet therapy |
| L-Leucylglycyl-L-alanyl-... (long peptide) | 265650-93-9 | 2425.84 | Extended sequence with cysteines, disulfides | Unclear (structural studies) |
Mechanistic and Functional Differences
- GRGDSP : The RGD motif enables binding to integrins (e.g., αvβ1, αvβ6), which are overexpressed in fibrotic tissues. This interaction is leveraged in Bexotegrast’s development to block fibrotic signaling pathways .
- Tirofiban: A peptidomimetic drug mimicking the RGD sequence but with a non-peptide backbone. It inhibits platelet aggregation by targeting integrin αIIbβ3, demonstrating clinical use in acute coronary syndromes .
- Its function is unspecified in the evidence, though such peptides often serve as enzyme substrates or receptor ligands .
Pharmacological and Developmental Context
- GRGDSP vs. Bexotegrast : While GRGDSP is a peptide, Bexotegrast is a small molecule optimized for oral bioavailability and prolonged integrin inhibition. This distinction highlights divergent drug design strategies for fibrosis .
- GRGDSP vs. Tirofiban : Both target integrins but differ in specificity (fibrosis vs. thrombosis) and molecular class (peptide vs. peptidomimetic). Tirofiban’s smaller size and synthetic backbone enhance pharmacokinetic stability compared to peptides .
- GRGDSP vs. Long Peptide : The latter’s extended sequence and cysteines suggest a role in redox-sensitive interactions or structural stabilization, unlike GRGDSP’s linear, motif-driven activity .
Biological Activity
Glycyl-arginyl-glycyl-aspartyl-seryl-proline (GRGDSP) is a pentapeptide that plays a significant role in various biological processes, particularly in cell adhesion and signaling. Its structure includes the RGD motif, which is crucial for interactions with integrins, facilitating cellular responses such as migration, differentiation, and proliferation.
Chemical Structure and Properties
GRGDSP is composed of five amino acids: glycine (Gly), arginine (Arg), aspartic acid (Asp), serine (Ser), and proline (Pro). The presence of the RGD sequence allows it to effectively bind to integrins on cell surfaces, enhancing endothelial functions.
Chemical Formula: CHNO
The biological activity of GRGDSP primarily involves its interaction with integrins, which are transmembrane receptors that mediate cell-extracellular matrix adhesion. This binding triggers intracellular signaling pathways, leading to various cellular responses:
- Cell Adhesion: GRGDSP promotes the attachment of endothelial cells to surfaces, which is essential for tissue engineering and regenerative medicine.
- Cell Migration: The peptide enhances cell migration, a critical process in wound healing and tissue repair.
- Cell Proliferation: GRGDSP activates extracellular signal-regulated kinase (ERK) pathways, promoting cellular proliferation.
Research Findings
Numerous studies have explored the biological activity of GRGDSP. Below are key findings from recent research:
-
Endothelialization on Cardiovascular Implants:
- GRGDSP has been shown to significantly enhance endothelialization on cardiovascular implants by facilitating cell adhesion and migration .
- The density of GRGDSP on surfaces affects endothelial cell behavior under both static and flow conditions.
- Inhibition of Tumor Cell Adhesion:
- Signal Transduction:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Arg-Gly-Asp (RGD) | Tripeptide | Found in fibronectin; crucial for cell adhesion. |
| Glycyl-lysyl-valyl-aspartic acid | Tetrapeptide | Enhances fibroblast migration; different amino acid composition. |
| Glycyl-seryl-arginine | Tripeptide | Involved in wound healing; lacks aspartic acid. |
| Glycyl-alanylleucine | Tetrapeptide | Exhibits different biological activities; not RGD-related. |
The uniqueness of GRGDSP lies in its specific sequence combining glycine and proline residues alongside the critical RGD motif, making it particularly effective for endothelial interactions compared to other similar compounds .
Case Study 1: Endothelial Cell Behavior
In a study examining the effects of GRGDSP on endothelial cells, researchers found that varying the peptide density on surfaces significantly influenced cell attachment and spreading under flow conditions. Higher densities led to improved cell alignment and proliferation rates, indicating the peptide's potential for enhancing vascular grafts .
Case Study 2: Tumor Metastasis Inhibition
Another investigation focused on the role of GRGDSP in cancer biology demonstrated that this peptide could effectively reduce tumor cell adhesion to endothelial layers in vitro. This suggests potential applications in cancer therapy by preventing metastasis through integrin blockade .
Q & A
Basic Research Questions
Q. What are the established protocols for the solid-phase synthesis of Gly-Arg-Gly-Asp-Ser-Pro, and what are common pitfalls in its purification?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is typically employed, utilizing Fmoc/t-Bu chemistry. Key steps include:
- Resin selection : Use pre-loaded Wang resin for C-terminal proline to minimize racemization.
- Coupling efficiency : Activate amino acids with HBTU/HOBt in DMF, with double couplings for arginine and aspartic acid to avoid incomplete reactions.
- Cleavage and deprotection : TFA cocktail (TFA:water:TIPS, 95:2.5:2.5) for 2–4 hours at room temperature.
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate the peptide. Common pitfalls include incomplete deprotection of arginine side chains and oxidation of serine during cleavage. Validate purity via LC-MS (e.g., molecular ion at m/z 490.47 for [M+H]⁺) .
Q. How can researchers validate the structural integrity of Gly-Arg-Gly-Asp-Ser-Pro post-synthesis?
- Methodological Answer : Combine orthogonal analytical techniques:
- Mass spectrometry (MS) : Confirm molecular weight (expected m/z 490.47 for [M+H]⁺).
- Circular dichroism (CD) : Assess secondary structure in aqueous buffer (e.g., pH 7.4) to detect β-turn motifs characteristic of RGD-containing peptides.
- NMR spectroscopy : Use 2D COSY and TOCSY to verify backbone connectivity and side-chain conformations.
Discrepancies in NMR signals may indicate racemization or misfolding .
Q. What in vitro models are appropriate for assessing the integrin-binding affinity of Gly-Arg-Gly-Asp-Ser-Pro?
- Methodological Answer : Use:
- Cell adhesion assays : Plate αvβ3 integrin-expressing cells (e.g., HUVECs) on peptide-coated surfaces; quantify adhesion inhibition via microscopy or colorimetric assays (e.g., crystal violet).
- Surface plasmon resonance (SPR) : Immobilize integrins on a sensor chip and measure peptide binding kinetics (KD values).
- Competitive ELISA : Compete with biotinylated RGD peptides for integrin binding. Include scrambled-sequence controls to validate specificity .
Advanced Research Questions
Q. How should researchers design experiments to resolve discrepancies in reported EC50 values for Gly-Arg-Gly-Asp-Ser-Pro across studies?
- Methodological Answer : Systematically evaluate variables:
- Assay conditions : Standardize buffer pH, cation concentration (e.g., Mn²⁺ enhances integrin binding), and temperature.
- Cell lines : Compare results across primary vs. immortalized cells (e.g., HUVECs vs. HEK293-αvβ3).
- Data normalization : Use internal controls (e.g., reference inhibitors like cilengitide) to calibrate inter-experimental variability.
Apply meta-analysis tools to quantify heterogeneity across datasets .
Q. What computational strategies can predict the conformational stability of Gly-Arg-Gly-Asp-Ser-Pro under physiological conditions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to analyze backbone flexibility and salt-bridge interactions (e.g., Arg-Asp).
- Free-energy calculations : Use umbrella sampling to estimate ΔG of β-sheet vs. random coil conformations.
- Docking studies : Model peptide-integrin interactions (PDB: 1L5G) to identify critical binding residues. Validate predictions with mutagenesis data .
Q. What methodological considerations are critical when extrapolating in vitro anti-angiogenic data of Gly-Arg-Gly-Asp-Ser-Pro to in vivo models?
- Methodological Answer : Address pharmacokinetic challenges:
- Bioavailability : Test peptide stability in serum (e.g., incubate with human plasma; analyze degradation via HPLC).
- Delivery systems : Use PEGylation or nanoparticle encapsulation to prolong half-life.
- Animal models : Compare efficacy in zebrafish angiogenesis assays vs. murine xenograft tumors. Quantify neovascularization via immunohistochemistry (CD31 staining) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
